3-(Methylthio)-5-phenyl-1,2,4-triazine

Description

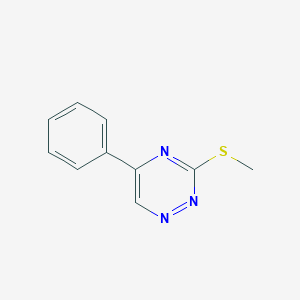

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-5-phenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-14-10-12-9(7-11-13-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPCYWNEYALWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CN=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182893 | |

| Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

28735-27-5 | |

| Record name | 3-(Methylthio)-5-phenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28735-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28735-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | as-Triazine, 3-(methylthio)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)-5-phenyl-1,2,4-triazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4Q6459XY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(Methylthio)-5-phenyl-1,2,4-triazine basic properties

An In-Depth Technical Guide to 3-(Methylthio)-5-phenyl-1,2,4-triazine: Core Properties and Research Applications

Introduction

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its electron-deficient nature and versatile substitution patterns make it an attractive starting point for the design of novel therapeutics.[3] This guide focuses on a specific derivative, 3-(Methylthio)-5-phenyl-1,2,4-triazine, providing a detailed overview of its fundamental properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals. As a key building block, understanding its characteristics is crucial for leveraging its potential in modern drug discovery programs, which have explored 1,2,4-triazine derivatives for their anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

Physicochemical and Structural Properties

3-(Methylthio)-5-phenyl-1,2,4-triazine is a heteroaromatic compound whose properties are defined by the interplay between the electron-withdrawing triazine ring, the lipophilic phenyl group, and the modifiable methylthio moiety. These features govern its solubility, stability, and interactions with biological targets.

Core Data Summary

| Property | Value | Source |

| IUPAC Name | 3-methylsulfanyl-5-phenyl-1,2,4-triazine | [6][7] |

| Molecular Formula | C₁₀H₉N₃S | [6][8] |

| Molecular Weight | 203.27 g/mol | [6][8] |

| CAS Number | 28735-27-5 | [6][7] |

| Appearance | Light yellow to orange powder/crystal | |

| Solubility | 12.6 µg/mL (at pH 7.4) | [6] |

The limited aqueous solubility is a key consideration for in vitro assays, often necessitating the use of organic co-solvents like DMSO.[9] The molecule's overall lipophilicity, influenced by the phenyl and methylthio groups, is a critical parameter for predicting its pharmacokinetic behavior, such as membrane permeability and bioavailability.

Chemical Structure Diagram

Caption: 2D structure of 3-(Methylthio)-5-phenyl-1,2,4-triazine.

Synthesis and Characterization Workflow

The synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine is typically achieved through a two-step process involving the initial formation of a thione intermediate followed by S-alkylation. This approach provides a reliable and scalable route to the target compound.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of 5-Phenyl-1,2,4-triazine-3(2H)-thione

-

Rationale: This step builds the core heterocyclic ring system. The condensation of an α-ketoaldehyde (phenylglyoxal) with thiosemicarbazide is a classic and efficient method for constructing as-triazine thiones.

-

Procedure:

-

Dissolve thiosemicarbazide (1.0 eq) in a 1:1 mixture of water and ethanol.

-

Add phenylglyoxal monohydrate (1.0 eq) to the solution.

-

Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

-

Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the resulting solid under vacuum to yield 5-phenyl-1,2,4-triazine-3(2H)-thione.

-

Part B: S-Methylation to Yield 3-(Methylthio)-5-phenyl-1,2,4-triazine

-

Rationale: The thione intermediate is readily alkylated at the sulfur atom. Using a base deprotonates the thiol tautomer, creating a potent nucleophile that reacts with an electrophilic methyl source like methyl iodide.[10]

-

Procedure:

-

Suspend the 5-phenyl-1,2,4-triazine-3(2H)-thione (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water and stir until the solid dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl iodide (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, the product often precipitates.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-(Methylthio)-5-phenyl-1,2,4-triazine.[10]

-

Synthetic Workflow Diagram```dot

Caption: Generalized ANRORC mechanism at the 1,2,4-triazine core.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone. This transformation dramatically alters the electronic properties of the substituent, turning it into a strong electron-withdrawing group and an excellent leaving group for subsequent SNAr reactions. This provides a strategic pathway for further functionalization of the C-3 position.

Biological Significance and Drug Discovery

The 1,2,4-triazine scaffold is a cornerstone in the development of various therapeutic agents. [11]Derivatives have demonstrated a wide array of pharmacological activities, making them highly valuable in drug discovery pipelines.

-

Anticancer Activity: Many 1,2,4-triazine derivatives exhibit potent antiproliferative activity against various cancer cell lines. [3][12]Their mechanism often involves the inhibition of kinases or interference with nucleoside metabolism, as the triazine ring can act as a bioisostere for purines. [3]* CNS Activity: Structure-based drug design has led to the discovery of 1,2,4-triazine derivatives as potent and selective antagonists of the adenosine A₂A receptor, which are being investigated for the treatment of Parkinson's disease. [13][14]* Antimicrobial and Antiviral Activity: The scaffold is also present in compounds with documented activity against bacteria, fungi, and viruses. [4][5]

Protocol: Preliminary In Vitro Anticancer Screening (MTT Assay)

-

Objective: To assess the cytotoxic effect of 3-(Methylthio)-5-phenyl-1,2,4-triazine on a representative cancer cell line (e.g., A549 lung adenocarcinoma). [12]2. Procedure:

-

Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

Screening Workflow Diagram

Caption: Workflow for an in vitro cytotoxicity screening assay.

Conclusion and Future Directions

3-(Methylthio)-5-phenyl-1,2,4-triazine is a versatile heterocyclic compound with well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity. The presence of distinct functional handles—the phenyl ring, the reactive triazine core, and the modifiable methylthio group—makes it an excellent platform for chemical biology and medicinal chemistry.

Future research should focus on:

-

Library Synthesis: Exploring substitutions on the phenyl ring and replacing the methylthio group with various amines, alcohols, or other nucleophiles to build a library for structure-activity relationship (SAR) studies.

-

Target Identification: For derivatives showing potent biological activity, identifying the specific molecular targets is crucial for understanding the mechanism of action.

-

Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and permeability of promising analogs to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the foundational knowledge outlined in this guide, researchers can effectively utilize 3-(Methylthio)-5-phenyl-1,2,4-triazine as a valuable building block in the quest for novel and effective therapeutic agents.

References

-

Langmead, C. J., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

-

Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. National Institutes of Health. [Link]

-

PubChem. (n.d.). 3-(Methylthio)-5-phenyl-1,2,4-triazine. PubChem Compound Database. [Link]

-

Kumar, R., et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

-

Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. [Link]

-

ResearchGate. (n.d.). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. ResearchGate. [Link]

-

ChemBK. (n.d.). 1,2,4-Triazine, 3-(methylthio)-5,6-bis[4-(methylthio)phenyl]-. ChemBK. [Link]

-

SpectraBase. (n.d.). 3-Methylthio-5-(3-N,N-dimethylamino-1,2,4-triazin-6-yl)-6-phenyl-1,2,4-triazine. SpectraBase. [Link]

-

Global Substance Registration System. (n.d.). 3-(METHYLTHIO)-5-PHENYL-1,2,4-TRIAZINE. FDA. [Link]

-

Yilmaz, I., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. PrepChem.com. [Link]

-

SpectraBase. (n.d.). 3-Methoxy-6-methyl-5-(methylthio)-1,2,4-triazine. SpectraBase. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]

-

Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]

-

Ali, H. A. M., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

Tan, R. (2012). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]

-

P&S Chemicals. (n.d.). 3-(Methylthio)-5-phenyl-1,2,4-triazine. P&S Chemicals. [Link]

-

Current issues in pharmacy and medicine: science and practice. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d]t[4][13][14]riazolo[3,4-f]t[4][13][14]riazines. [Link]

-

Rykowski, A., et al. (2003). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. ResearchGate. [Link]

Sources

- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.info [ijpsr.info]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 3-(Methylthio)-5-phenyl-1,2,4-triazine | C10H9N3S | CID 98541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pschemicals.com [pschemicals.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 3-Methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine () for sale [vulcanchem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(Methylthio)-5-phenyl-1,2,4-triazine: A Key Intermediate in Medicinal Chemistry

This technical guide provides an in-depth exploration of 3-(methylthio)-5-phenyl-1,2,4-triazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document details its fundamental chemical properties, synthesis, characterization, reactivity, and its role as a crucial scaffold in the discovery of novel therapeutics, particularly in oncology.

Core Molecular Profile

3-(Methylthio)-5-phenyl-1,2,4-triazine is a substituted asymmetric triazine. The presence of a phenyl group, a methylthio group, and the triazine core imparts a unique electronic and structural profile, making it a versatile intermediate for further chemical modifications.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃S | [1][2] |

| Molecular Weight | 203.27 g/mol | [1][2] |

| IUPAC Name | 3-methylsulfanyl-5-phenyl-1,2,4-triazine | [2] |

| CAS Number | 28735-27-5 | [2] |

Structural and Physicochemical Properties

The molecule is achiral and possesses a planar triazine ring.[1] The dihedral angle between the triazine and phenyl rings is approximately 11.77°.[3] The crystal structure is stabilized by π-π stacking interactions between the triazine and phenyl rings of adjacent molecules, as well as between centrosymmetrically related triazine rings.[3] These interactions lead to the formation of molecular layers.[3]

Synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine

The synthesis of 3-(methylthio)-5-phenyl-1,2,4-triazine is a well-established process, typically involving the condensation of a glyoxal derivative with a thiosemicarbazide derivative. The methylthio group is introduced by the S-methylation of thiosemicarbazide prior to the cyclization reaction.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-(Methylthio)-5-phenyl-1,2,4-triazine.

Detailed Experimental Protocol

The following protocol is adapted from a published procedure.[3]

Part A: Synthesis of S-Methylthiosemicarbazide Iodohydrate

-

To a solution of thiosemicarbazide (50 g, 0.55 mol) in 500 ml of absolute ethanol, add iodomethane (34.1 ml, 0.55 mol).

-

Stir the reaction mixture at reflux for 3 hours.

-

Cool the mixture overnight in a refrigerator.

-

Filter the resulting crystals, wash with cold ethanol, and dry under vacuum to yield S-methylthiosemicarbazide iodohydrate.

Part B: Synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine

-

Prepare an aqueous solution (200 ml) of S-methylthiosemicarbazide iodohydrate (20 g, 85.8 mmol).

-

In a separate flask, prepare an aqueous solution (120 ml) of phenylglyoxal (15.65 g, 103 mmol) and sodium bicarbonate (10 g, 94.4 mmol).

-

Add the S-methylthiosemicarbazide iodohydrate solution to the phenylglyoxal solution at 5°C.

-

Maintain the reaction temperature at 5°C for 6 hours with continuous stirring.

-

Extract the reaction mixture with dichloromethane.

-

Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/EtOAc (9:1 v/v) eluent to obtain the title compound as yellow crystals.[3]

Spectroscopic Characterization

The structural confirmation of 3-(methylthio)-5-phenyl-1,2,4-triazine is achieved through standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the methyl and aromatic protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |

| 2.82 ppm | s | 3H | -SCH₃ | [4] |

| 7.61-7.65 ppm | m | 3H | Phenyl H | [4] |

| 8.12-8.14 ppm | m | 2H | Phenyl H | [4] |

| 8.87 ppm | s | 1H | Triazine H | [4] |

Mass Spectrometry

Mass spectral analysis confirms the molecular weight of the compound.

| m/z | Relative Intensity (%) | Assignment | Source |

| 203.1 | 30 | [M]⁺ | [4] |

| 175.1 | 10 | [M - C₂H₄]⁺ | [4] |

| 102.2 | 100 | [C₇H₅N]⁺ | [4] |

| 76.1 | 25 | [C₆H₄]⁺ | [4] |

Chemical Reactivity and Derivatization

The 3-(methylthio)-5-phenyl-1,2,4-triazine scaffold is amenable to a variety of chemical transformations, making it a valuable building block in combinatorial chemistry and drug discovery.

Oxidation of the Methylthio Group

The methylthio group can be oxidized to the corresponding methylsulfinyl or methylsulfonyl groups. This transformation modulates the electronic properties of the triazine ring and can influence biological activity. For instance, oxidation of 3-(methylthio)-6-aryl-1,2,4-triazines with potassium peroxymonosulfate (oxone®) yields the corresponding 3-(methylsulfonyl) derivatives.[4]

Nucleophilic Substitution of the Methylthio Group

The methylthio group can be displaced by various nucleophiles. This is a key reaction for introducing diverse functionalities at the 3-position of the triazine ring. For example, reaction with hydrazine hydrate displaces the methylthio group to form the corresponding 3-hydrazinyl-1,2,4-triazine, which can be further derivatized.[4]

Reactivity towards Carbanions

The reaction of 3-substituted 6-phenyl-1,2,4-triazines with carbanions, such as the phenylacetonitrile anion, can lead to a variety of products including ring transformation products, covalent addition products, and ipso-substitution products, depending on the reaction conditions.[5]

Caption: Key reactivity pathways of 3-(Methylthio)-5-phenyl-1,2,4-triazine.

Applications in Drug Development

The 1,2,4-triazine scaffold is a recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6]

c-Met Kinase Inhibition

A significant area of application for derivatives of 3-(methylthio)-5-phenyl-1,2,4-triazine is in the development of c-Met kinase inhibitors for cancer therapy.[7][8] The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in the progression of various cancers.

The 1,2,4-triazine core serves as a scaffold for designing both Type I and Type II c-Met kinase inhibitors.[9] By modifying the substituents on the triazine ring, researchers can optimize the binding affinity and selectivity of these inhibitors. For example, derivatives of the 1,2,4-triazine scaffold have shown potent inhibitory activity against c-Met kinase with IC₅₀ values in the nanomolar range.[4]

Anti-inflammatory Agents

Derivatives of 1,2,4-triazine have also been explored as non-steroidal anti-inflammatory agents (NSAIDs).[6] The rationale behind this research is to develop effective anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.

Conclusion

3-(Methylthio)-5-phenyl-1,2,4-triazine is a compound of considerable utility in medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an ideal starting material for the construction of compound libraries for drug discovery. Its role as a precursor to potent c-Met kinase inhibitors highlights its importance in the ongoing search for novel anticancer therapeutics. This guide provides a foundational understanding of this key chemical entity, intended to support and inspire further research and development in the field.

References

- El-Sayed, N. N. E., et al. (2020). Design, synthesis and molecular modeling studies of new series of antitumor 1,2,4-triazines with potential c-Met kinase inhibitory activity.

- (2021). Transforming Type II to Type I c-Met Kinase Inhibitors via Combined Scaffold Hopping and Structure-Guided Synthesis of New Series of 1,3,4-Thiadiazolo[2,3-c]-1,2,4-triazin. Semantic Scholar.

- (2022). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors.

- SpectraBase. (n.d.). 3-Methylthio-5-(3-N,N-dimethylamino-1,2,4-triazin-6-yl)-6-phenyl-1,2,4-triazine.

- Global Substance Registration System (GSRS). (n.d.). 3-(METHYLTHIO)-5-PHENYL-1,2,4-TRIAZINE.

- PrepChem.com. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one.

- The Royal Society of Chemistry. (n.d.).

- (n.d.).

- (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.

- PubChem. (n.d.). 3-(Methylthio)-5-phenyl-1,2,4-triazine.

- National Institutes of Health (NIH). (2023). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches.

- ResearchGate. (2011).

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- National Institutes of Health (NIH). (n.d.).

- CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors.

- ResearchGate. (2015).

- ResearchGate. (2008). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents.

- National Institutes of Health (NIH). (n.d.). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine.

- PubMed. (n.d.). Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4...

- Der Pharma Chemica. (n.d.).

- Scirp.org. (2018).

- National Institutes of Health (NIH). (n.d.). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.

- SpectraBase. (n.d.). 4-METHYL-3-METHYLTHIO-6-PHENYL-1,2,4-TRIAZIN-5(2H)-ONE.

- MDPI. (2022).

- MDPI. (n.d.).

- ResearchGate. (2001). (PDF)

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3-(Methylthio)-5-phenyl-1,2,4-triazine | C10H9N3S | CID 98541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylsulfanyl-5-phenyl-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Transforming Type II to Type I c-Met kinase inhibitors via combined scaffold hopping and structure-guided synthesis of new series of 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-Depth Technical Guide to 3-(Methylthio)-5-phenyl-1,2,4-triazine: From Discovery to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylthio)-5-phenyl-1,2,4-triazine, a heterocyclic compound belonging to the versatile 1,2,4-triazine class. The 1,2,4-triazine scaffold is a prominent feature in numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide delves into the historical context of its discovery, detailed synthesis protocols, physicochemical properties, and the current understanding of its biological potential. By synthesizing information from historical literature and contemporary research, this document aims to serve as a foundational resource for researchers interested in the further exploration and application of this compound in medicinal chemistry and drug discovery.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif has garnered significant attention in the field of medicinal chemistry due to its presence in a multitude of compounds with diverse and potent biological activities.[1] The inherent physicochemical properties of the triazine ring, including its planarity and the presence of multiple nitrogen atoms capable of hydrogen bonding, contribute to its ability to interact with various biological targets.

Derivatives of 1,2,4-triazine have been reported to exhibit a remarkable range of pharmacological effects, such as:

-

Anticancer Activity: Many 1,2,4-triazine derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][3][4]

-

Antimicrobial Activity: The scaffold is a key component in compounds developed as antibacterial and antifungal agents.[5][6][7][8][9]

-

Anti-inflammatory Activity: Several 1,2,4-triazine derivatives have been investigated for their potential as non-steroidal anti-inflammatory agents.[10]

-

Antiviral and Antimalarial Properties: The versatility of the triazine core has also led to the discovery of compounds with antiviral and antimalarial efficacy.[11]

Given this broad therapeutic potential, the synthesis and biological evaluation of novel 1,2,4-triazine derivatives remain an active area of research in the quest for new and effective therapeutic agents. This guide focuses specifically on 3-(Methylthio)-5-phenyl-1,2,4-triazine, providing a detailed exploration of its discovery, synthesis, and known characteristics.

Discovery and History

The exploration of 3-(methylthio)-1,2,4-triazine derivatives as potential therapeutic agents dates back to at least 1980. A key publication from that year detailed the synthesis and anti-inflammatory evaluation of a series of these compounds, including 3-(Methylthio)-5-phenyl-1,2,4-triazine, with the goal of developing non-acidic, non-steroidal anti-inflammatory drugs with reduced gastrointestinal side effects.[12] This research marked a significant step in understanding the therapeutic potential of this specific class of triazines.

While a definitive singular "discovery" publication of the molecule itself is not readily apparent in contemporary databases, the 1980 study stands as a critical early investigation into its synthesis and biological properties, laying the groundwork for future research into this and related compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-(Methylthio)-5-phenyl-1,2,4-triazine is essential for its application in research and development.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉N₃S | [12][13] |

| IUPAC Name | 3-(methylthio)-5-phenyl-1,2,4-triazine | [12] |

| CAS Registry Number | 28735-27-5 | [12] |

| Molecular Weight | 203.27 g/mol | [12] |

| Appearance | Light yellow to yellow to orange powder/crystal | [14] |

| Melting Point | 95.0 to 99.0 °C | [14] |

| Solubility | 12.6 µg/mL (at pH 7.4) | [12] |

Synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine

The synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine is a well-established process. A common and effective method involves a two-step procedure starting from thiosemicarbazide.

Experimental Protocol

Step 1: Synthesis of S-methylthiosemicarbazide hydroiodide

-

To a solution of thiosemicarbazide (0.55 mol) in 500 ml of absolute ethanol, add iodomethane (0.55 mol).

-

Stir the reaction mixture at reflux for 3 hours.

-

Cool the mixture overnight in a refrigerator.

-

Filter the resulting crystals using a Büchner funnel, wash with cold ethanol, and dry under vacuum to yield S-methylthiosemicarbazide hydroiodide.[14]

Step 2: Synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine

-

Prepare an aqueous solution of S-methylthiosemicarbazide hydroiodide (85.8 mmol in 200 ml of water).

-

In a separate flask, prepare an aqueous solution of phenylglyoxal monohydrate (103 mmol in 120 ml of water) and sodium bicarbonate (94.4 mmol).

-

Cool the phenylglyoxal solution to 5°C and slowly add the S-methylthiosemicarbazide hydroiodide solution.

-

Maintain the reaction temperature at 5°C for 6 hours with continuous stirring.

-

Extract the reaction mixture with dichloromethane.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/EtOAc (9:1 v/v) eluent to obtain 3-(Methylthio)-5-phenyl-1,2,4-triazine as yellow crystals (79% yield).[14]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-(Methylthio)-5-phenyl-1,2,4-triazine.

Potential Biological Activity and Future Directions

While specific in-depth biological studies on 3-(Methylthio)-5-phenyl-1,2,4-triazine are not extensively reported in the literature, the broader class of 3-methylthio-1,2,4-triazines has been investigated for various therapeutic applications.

A significant area of investigation has been their anti-inflammatory properties . A 1980 study evaluated a series of these compounds, highlighting their potential as non-acidic anti-inflammatory agents.[12] This suggests that 3-(Methylthio)-5-phenyl-1,2,4-triazine could serve as a scaffold for the development of novel anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional NSAIDs.

Furthermore, the 1,2,4-triazine core is a well-established pharmacophore in anticancer and antimicrobial drug discovery. Numerous derivatives have demonstrated potent activity against a range of pathogens and cancer cell lines.[1][2][3][4][6][7][8][9] The presence of the lipophilic phenyl group and the reactive methylthio group on the 1,2,4-triazine core of the title compound makes it an attractive candidate for further biological evaluation in these areas.

Future research should focus on:

-

In-depth in vitro and in vivo evaluation: Comprehensive screening of 3-(Methylthio)-5-phenyl-1,2,4-triazine against a panel of cancer cell lines and microbial strains is warranted.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its biological activity.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of 3-(Methylthio)-5-phenyl-1,2,4-triazine will help in identifying key structural features required for optimal activity and selectivity.

Logical Relationship Diagram

Caption: Relationship between the 1,2,4-triazine core and potential applications.

Conclusion

3-(Methylthio)-5-phenyl-1,2,4-triazine is a readily synthesizable compound belonging to a class of heterocycles with significant therapeutic potential. While its own biological profile is yet to be fully elucidated, the extensive research on related 1,2,4-triazine derivatives suggests that it is a promising candidate for further investigation in drug discovery programs, particularly in the areas of inflammation, oncology, and infectious diseases. This guide provides a solid foundation of its history, synthesis, and properties to facilitate and encourage future research into this intriguing molecule.

References

-

Journal of Pharmaceutical Sciences. 1980 Mar;69(3):282-7.

-

National Center for Biotechnology Information.

-

CentAUR.

-

ResearchGate.

-

ResearchGate.

-

Nature.

-

Global Substance Registration System.

-

ResearchGate.

-

PubMed.

-

PubMed.

-

PubMed Central.

-

Brieflands.

-

ResearchGate.

-

ResearchGate.

-

PubMed Central.

-

[Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with.]([Link] Semantic Scholar.

-

[Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][5][10][12]triazolo[3,4-f][5][10][12]triazines.]([Link]) Current issues in pharmacy and medicine: science and practice.

-

Journal of Medicinal and Chemical Sciences.

-

PubMed.

-

ResearchGate.

Sources

- 1. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives [wisdomlib.org]

- 8. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-(Methylthio)-5-phenyl-1,2,4-triazine | C10H9N3S | CID 98541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. 3-Methylsulfanyl-5-phenyl-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-(Methylthio)-5-phenyl-1,2,4-triazine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of the heterocyclic compound 3-(Methylthio)-5-phenyl-1,2,4-triazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established methodologies to offer a robust framework for the characterization of this and structurally related molecules. While direct experimental spectra for this specific compound are not publicly available, this guide leverages data from analogous structures and foundational spectroscopic principles to provide a detailed predictive analysis.

Molecular Structure and Synthesis

3-(Methylthio)-5-phenyl-1,2,4-triazine possesses a core structure consisting of a 1,2,4-triazine ring substituted with a phenyl group at the 5-position and a methylthio group at the 3-position. The established molecular formula is C₁₀H₉N₃S, with a molecular weight of 203.27 g/mol [1][2].

The synthesis of this compound has been successfully reported, providing a clear pathway for its preparation and subsequent analysis. The established crystal structure confirms the planar nature of the triazine ring, which forms a dihedral angle of approximately 11.77° with the phenyl ring. The crystal packing is stabilized by π-π stacking interactions between adjacent triazine and phenyl rings[3].

Synthetic Protocol

The synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine can be achieved through a multi-step process, as detailed in the literature[3]. This protocol serves as a self-validating system, where successful synthesis yields a product whose identity can be confirmed by the spectroscopic methods outlined in this guide.

Step 1: Synthesis of S-methylthiosemicarbazide Iodohydrate

-

To a solution of thiosemicarbazide (0.55 mol) in 500 ml of absolute ethanol, add iodomethane (0.55 mol).

-

Stir the reaction mixture at reflux for 3 hours.

-

Cool the mixture overnight in a refrigerator.

-

Filter the resulting crystals using a Buchner funnel, wash with cold ethanol, and dry under vacuum to yield S-methylthiosemicarbazide iodohydrate.

Step 2: Synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine

-

Prepare an aqueous solution of S-methylthiosemicarbazide iodohydrate (85.8 mmol in 200 ml water).

-

Prepare a separate aqueous solution of phenylglyoxal (103 mmol) and sodium bicarbonate (94.4 mmol) in 120 ml of water, cooled to 5°C.

-

Add the S-methylthiosemicarbazide iodohydrate solution to the phenylglyoxal solution while maintaining the temperature at 5°C.

-

Continue stirring at 5°C for 6 hours.

-

Extract the reaction medium with dichloromethane.

-

Combine the organic phases, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/EtOAc (9:1 v/v) eluent to obtain the final product as yellow crystals.

Caption: Synthetic workflow for 3-(Methylthio)-5-phenyl-1,2,4-triazine.

Predicted Spectroscopic Data

The following sections provide a detailed prediction of the expected NMR, IR, and Mass Spectrometry data for 3-(Methylthio)-5-phenyl-1,2,4-triazine. These predictions are based on the known molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the methylthio group, the phenyl group, and the triazine ring.

-

Methyl Protons (-SCH₃): A singlet integrating to 3 protons, expected in the range of δ 2.5-2.8 ppm. The electron-withdrawing nature of the triazine ring will cause a downfield shift compared to a simple alkyl sulfide.

-

Phenyl Protons (-C₆H₅): A complex multiplet integrating to 5 protons, expected in the aromatic region (δ 7.4-8.5 ppm). The protons ortho to the triazine ring are likely to be the most deshielded.

-

Triazine Proton (-CH): A singlet integrating to 1 proton, expected to be significantly downfield (δ 9.0-9.5 ppm) due to the strong deshielding effect of the heterocyclic ring nitrogens.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Methyl Carbon (-SCH₃): A signal in the aliphatic region, expected around δ 15-20 ppm.

-

Phenyl Carbons (-C₆H₅): Multiple signals in the aromatic region (δ 125-135 ppm). The carbon attached to the triazine ring (ipso-carbon) will likely be broader and at a different chemical shift than the other phenyl carbons.

-

Triazine Carbons: Three distinct signals are expected for the triazine ring carbons, all significantly downfield due to the presence of electronegative nitrogen atoms. The carbon bearing the methylthio group (C-3) and the phenyl group (C-5) are expected in the range of δ 150-165 ppm, while the unsubstituted carbon (C-6) may appear at a slightly different chemical shift.

| Predicted NMR Data | ¹H NMR | ¹³C NMR |

| Functional Group | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| -SCH₃ | ~ 2.6 (s, 3H) | ~ 15-20 |

| Phenyl-H (ortho) | ~ 8.2-8.4 (m, 2H) | ~ 128-132 (Multiple signals) |

| Phenyl-H (meta, para) | ~ 7.4-7.6 (m, 3H) | |

| Phenyl-C (ipso) | ~ 130-135 | |

| Triazine-H (C6-H) | ~ 9.2 (s, 1H) | ~ 145-155 |

| Triazine-C (C3, C5) | ~ 150-165 (Two signals) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

C-H Stretching (Aromatic): A series of sharp bands above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.

-

C-H Stretching (Aliphatic): Bands corresponding to the methyl group, expected around 2920-3000 cm⁻¹.

-

C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region, characteristic of the triazine and phenyl rings.

-

C-S Stretching: A weak to medium band in the 600-800 cm⁻¹ region.

-

Out-of-Plane Bending (Aromatic): Strong bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the phenyl ring.

| Predicted IR Data | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2920-3000 | Medium |

| C=N/C=C Ring Stretch | 1500-1650 | Strong |

| Aromatic Out-of-Plane Bend | 690-900 | Strong |

| C-S Stretch | 600-800 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 203, corresponding to the molecular weight of the compound.

-

Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak with an intensity of approximately 4.4% relative to the molecular ion peak.

-

Major Fragmentation Pathways:

-

Loss of the methyl radical (•CH₃) from the methylthio group to give a fragment at m/z = 188.

-

Loss of the thiomethyl radical (•SCH₃) to give a fragment at m/z = 156.

-

Fragmentation of the phenyl group, leading to characteristic ions at m/z = 77 (C₆H₅⁺).

-

Cleavage of the triazine ring can lead to various nitrogen-containing fragments.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

General Experimental Protocols for Spectroscopic Analysis

The following are generalized, yet detailed, protocols for obtaining high-quality spectroscopic data for 3-(Methylthio)-5-phenyl-1,2,4-triazine.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phasing and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic and structural analysis of 3-(Methylthio)-5-phenyl-1,2,4-triazine. The inclusion of a validated synthetic protocol offers a practical starting point for researchers. The predicted NMR, IR, and Mass Spectrometry data, based on sound chemical principles and analogous compound data, serve as a robust reference for the characterization of this molecule. The general experimental protocols outlined herein provide a standardized approach for obtaining high-quality data. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

References

-

PubChem. 3-(Methylthio)-5-phenyl-1,2,4-triazine. [Link]

-

datapdf.com. lh == N. [Link]

-

SpectraBase. 3-Methylthio-5-(3-N,N-dimethylamino-1,2,4-triazin-6-yl)-6-phenyl-1,2,4-triazine. [Link]

-

Global Substance Registration System (GSRS). 3-(METHYLTHIO)-5-PHENYL-1,2,4-TRIAZINE. [Link]

-

SpectraBase. 3-Methoxy-6-methyl-5-(methylthio)-1,2,4-triazine. [Link]

-

CAS Common Chemistry. 3-(Methylthio)-5-phenyl-1,2,4-triazine. [Link]

-

El-Ghozlani, M., et al. (2014). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]

-

Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]

-

Al-Juboori, A. A. H., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(6), 985-996. [Link]

Sources

The Multifaceted Biological Activities of 1,2,4-Triazine Derivatives: An In-depth Technical Guide for Researchers

Introduction: The 1,2,4-Triazine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its inherent chemical properties and versatile synthetic accessibility have made it a cornerstone for the development of a plethora of biologically active compounds.[1] This guide provides an in-depth technical exploration of the diverse pharmacological activities of 1,2,4-triazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. By delving into the mechanisms of action, providing detailed experimental protocols, and presenting key structure-activity relationship (SAR) insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to advance their research in this exciting field.

The unique electronic distribution and conformational flexibility of the 1,2,4-triazine ring allow it to interact with a wide array of biological targets, including enzymes and receptors, thereby modulating various signaling pathways.[1] This has led to the discovery of numerous 1,2,4-triazine derivatives with potent and selective activities, some of which have progressed into clinical trials.[2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel and effective anticancer agents has identified 1,2,4-triazine derivatives as a promising class of compounds. Their ability to interfere with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis underscores their therapeutic potential.[2][3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

1,2,4-triazine derivatives exert their anticancer effects through diverse mechanisms, often targeting key players in oncogenic signaling cascades. A significant number of these compounds function as kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer.

One of the key pathways targeted is the RAS/RAF/MEK/ERK (MAPK) pathway , which is crucial for cell proliferation and survival. Certain 1,2,4-triazine-chalcone hybrids have been shown to induce the generation of reactive oxygen species (ROS), which in turn inhibits the activation of the ERK pathway. This inhibition, coupled with the upregulation of Death Receptor 5 (DR5), triggers extrinsic apoptosis in cancer cells.[4][5]

The PI3K/Akt/mTOR pathway , another critical signaling network for cell growth and survival, is also a prominent target. Some 1,2,4-triazine derivatives have demonstrated the ability to inhibit mTOR, a central regulator of cell growth and proliferation.[3]

Furthermore, many 1,2,4-triazine derivatives induce apoptosis , or programmed cell death, a key mechanism for eliminating cancerous cells. This is often achieved through the modulation of the Bcl-2 family of proteins and the activation of caspases, the executioners of apoptosis.[6]

Below is a diagram illustrating the multifaceted anticancer mechanisms of 1,2,4-triazine derivatives.

Caption: Anticancer mechanisms of 1,2,4-triazine derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| MM131 | DLD-1 (Colon) | 1.7 | [3] |

| MM131 | HT-29 (Colon) | 5.6 | [3] |

| Compound 9l | MGC-803 (Gastric) | 0.41 | [4] |

| Compound 9l | HCT-116 (Colon) | 0.43 | [4] |

| Compound 9l | PC-3 (Prostate) | 0.61 | [4] |

| Compound 7f | MCF-7 (Breast) | 59.24 (nM) | [7] |

| Compound 7d | MCF-7 (Breast) | 70.3 (nM) | [7] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine 3b | MCF-7 (Breast) | <2.3 | [6] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine 3b | MDA-MB-231 (Breast) | <2.3 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow of the MTT assay for cytotoxicity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. 1,2,4-triazine derivatives have emerged as a promising source of novel antimicrobial compounds with activity against a broad spectrum of bacteria and fungi.[11]

Mechanism of Action: Disrupting Microbial Viability

The precise mechanisms of antimicrobial action for many 1,2,4-triazine derivatives are still under investigation. However, it is believed that they may interfere with essential microbial processes such as:

-

DNA Gyrase Inhibition: Some s-triazine derivatives have been shown to inhibit bacterial DNA gyrases, enzymes essential for DNA replication and repair.[12]

-

Enzyme Inhibition: Certain derivatives may target other crucial microbial enzymes, disrupting metabolic pathways necessary for survival.

-

Cell Wall Synthesis Inhibition: It is hypothesized that some compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 12h | E. coli (MDR) | 0.25 | [13] |

| Ofloxacin analogue 13 | S. aureus | 0.25-1 | [13] |

| Ofloxacin analogue 13 | E. coli | 0.25-1 | [13] |

| Compound 14a | S. aureus (MRSA) | 0.25 | [13] |

| Compound 1b | C. albicans | 125 | [12] |

| Compound P2BF | Various bacteria | - | [14] |

| Compound P6BF | Various bacteria | - | [14] |

| Compound P15BF | Various bacteria | - | [14] |

| Fused 1,2,4-triazine 3d | - | - | [15] |

| Fused 1,2,4-triazine 3e | - | - | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: Prepare a two-fold serial dilution of the 1,2,4-triazine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity: A Broad Spectrum of Inhibition

1,2,4-triazine derivatives have demonstrated promising antiviral activity against a range of DNA and RNA viruses, making them attractive candidates for the development of new antiviral therapies.[16][17]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of 1,2,4-triazine derivatives are varied and often virus-specific. Some of the proposed mechanisms include:

-

Inhibition of Viral Entry: Certain compounds may interfere with the attachment of the virus to host cells or inhibit the fusion of the viral envelope with the host cell membrane.

-

Inhibition of Viral Enzymes: 1,2,4-triazine derivatives can act as inhibitors of key viral enzymes, such as neuraminidase in the influenza virus, which is essential for the release of new virions from infected cells.[16]

-

Interference with Viral Replication: Some derivatives may disrupt the replication of the viral genome or the synthesis of viral proteins.

Quantitative Data: In Vitro Antiviral Activity

The following table shows the in vitro antiviral activity of a selected 1,2,4-triazine derivative against influenza virus.

| Compound ID | Virus | Cell Line | IC50 (µg/mL) | Reference |

| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][8][9][10]triazine-5,6-dicarboxylate | Influenza A (H1N1) | MDCK | 4 | [16] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus.

-

Compound Treatment: Add serial dilutions of the 1,2,4-triazine derivative to the infected cells.

-

Overlay: Cover the cells with a semi-solid medium (e.g., agarose) to restrict the spread of the virus.

-

Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the IC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. 1,2,4-triazine derivatives have shown significant anti-inflammatory potential by targeting key mediators of the inflammatory response.[18][19]

Mechanism of Action: Targeting Pro-inflammatory Pathways

The anti-inflammatory effects of 1,2,4-triazine derivatives are often attributed to their ability to inhibit pro-inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Some 1,2,4-triazine derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[20]

Another important mechanism is the inhibition of cyclooxygenase-2 (COX-2) , an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.[19] Certain 1,2,4-triazine derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is associated with fewer gastrointestinal side effects.[21]

The p38 MAP kinase pathway is another signaling cascade involved in the inflammatory response. Some 1,2,4-triazine derivatives have been shown to inhibit the p38 MAPK pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β and TNF-α.[22]

Below is a diagram illustrating the anti-inflammatory mechanisms of 1,2,4-triazine derivatives.

Caption: Anti-inflammatory mechanisms of 1,2,4-triazine derivatives.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected 1,2,4-triazine derivatives.

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 22 | Antiglycation | 93 | [23] |

| Compound 23 | Antiglycation | 91 | [23] |

| Compound 8e | COX-2 | 0.047 | [21] |

| Compound 8e | 15-LOX | 1.81 | [21] |

| Compound 8h | TNF-α production | 0.40 | [21] |

| Compound 7l | IL-1β and TNF-α production | - | [22] |

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and its substrate, arachidonic acid.

-

Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the 1,2,4-triazine derivative.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using a suitable method such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 1,2,4-triazine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

-

Substituents on the Triazine Ring: The nature and position of substituents on the 1,2,4-triazine ring significantly influence activity. For example, in a series of GPR84 antagonists, the substitution of anisole groups at the 5- and 6-positions with halides led to a decrease in activity in an atomic-size-dependent manner.[8][9]

-

Aryl and Heteroaryl Groups: The presence of aryl or heteroaryl groups at various positions of the triazine core is often essential for potent activity. The specific nature of these groups can fine-tune the compound's interaction with the target protein.

-

Fused Ring Systems: Fusing the 1,2,4-triazine ring with other heterocyclic rings, such as pyrrole or pyrazole, has been a successful strategy to generate highly potent and selective inhibitors of various targets, including kinases.[1][2]

-

Chirality: In some cases, the stereochemistry of the substituents can play a critical role in the biological activity.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the significant biological activities of 1,2,4-triazine derivatives, highlighting their immense potential in drug discovery. The versatility of the 1,2,4-triazine scaffold, coupled with a growing understanding of its structure-activity relationships, paves the way for the development of novel therapeutics for a wide range of diseases.

Future research in this field should focus on:

-

Elucidating detailed mechanisms of action for a broader range of derivatives to identify novel biological targets.

-

Utilizing structure-based drug design to optimize the potency and selectivity of lead compounds.

-

Conducting extensive in vivo studies to evaluate the efficacy and safety of promising candidates in relevant disease models.

-

Exploring novel synthetic methodologies to expand the chemical diversity of 1,2,4-triazine libraries.

By continuing to explore the rich chemical space of 1,2,4-triazine derivatives, the scientific community is well-positioned to unlock new therapeutic avenues and address unmet medical needs.

References

-

[The activity of pyrazolo[4,3-e][8][9][10]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][8][9][10]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC - NIH]([Link])

-

[Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][8][9][10]triazine Derivatives - NIH]([Link])

-

[Antiviral Activity Evaluation of Pyrazolo[4,3-e][8][9][10]triazines]([Link])

-

[Bioactive Pyrrolo[2,1-f][8][9][10]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - MDPI]([Link])

-

[Pyrrolo[2,1-f][8][9][10]triazine: a promising fused heterocycle to target kinases in cancer therapy]([Link])

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 <i>in vitro</i> and <i>in vivo</i> - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents [ideas.repec.org]

- 15. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. iris.unibs.it [iris.unibs.it]

A Comprehensive Technical Review of 3-(Methylthio)-5-phenyl-1,2,4-triazine: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives of this core structure have been explored for their potential as antimicrobial, anticancer, and herbicidal agents, among other applications.[3][4][5] This technical guide provides an in-depth review of a specific derivative, 3-(methylthio)-5-phenyl-1,2,4-triazine, focusing on its synthesis, chemical properties, and a survey of the biological activities associated with its structural class.

Synthesis and Spectroscopic Characterization

The synthesis of 3-(methylthio)-5-phenyl-1,2,4-triazine has been reported through a straightforward condensation reaction.[6] The general approach involves the reaction of an α-ketoaldehyde with a thiosemicarbazide derivative.

Synthetic Protocol

A common synthetic route to 3-(methylthio)-5-phenyl-1,2,4-triazine is outlined below:[6]

Step 1: Preparation of S-methylthiosemicarbazide hydroiodide

-

To a solution of thiosemicarbazide in absolute ethanol, an equimolar amount of methyl iodide is added.

-

The reaction mixture is refluxed for approximately 3 hours.

-

Upon cooling, the S-methylthiosemicarbazide hydroiodide precipitates and can be collected by filtration.

Step 2: Condensation with Phenylglyoxal

-

An aqueous solution of S-methylthiosemicarbazide hydroiodide is added to an aqueous solution containing phenylglyoxal and sodium bicarbonate at a reduced temperature (e.g., 5°C).

-

The reaction is maintained at this temperature for several hours.

-

The product is then extracted using an organic solvent such as dichloromethane.

-

The combined organic phases are dried, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic scheme for 3-(Methylthio)-5-phenyl-1,2,4-triazine.

Spectroscopic Characterization

The structural elucidation of 3-(methylthio)-5-phenyl-1,2,4-triazine is typically confirmed using a combination of spectroscopic techniques. While specific spectra for this exact compound are not detailed in the initial literature survey, related structures have been characterized by:[7][8]

-

¹H NMR: Expected signals would include a singlet for the methylthio protons and multiplets corresponding to the protons of the phenyl ring and the triazine ring.

-

¹³C NMR: Would show distinct signals for the methylthio carbon, the carbons of the phenyl and triazine rings.

-

Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound.[7]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C=N, C=C, and C-S bonds would be present.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(methylthio)-5-phenyl-1,2,4-triazine are summarized below.[9][10]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃S | [9][10] |

| Molecular Weight | 203.27 g/mol | [9][10] |

| CAS Number | 28735-27-5 | [9] |

| Appearance | Yellow crystals | [6] |

| Solubility | 12.6 µg/mL (in pH 7.4 buffer) | [9] |

Review of Biological Activities

The 1,2,4-triazine scaffold is a versatile pharmacophore, and its derivatives have been investigated for a range of biological activities.[2]

Antimicrobial Activity

Nitrogen-containing heterocyclic compounds, including 1,2,4-triazine derivatives, are a significant area of research in the quest for new antimicrobial agents.[1][11] Several studies have reported the synthesis of novel 1,2,4-triazine derivatives with promising activity against various bacterial and fungal strains.[3][12] The antimicrobial efficacy is often attributed to the overall structure of the molecule, with different substituents on the triazine ring modulating the activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination [1]

-

A series of twofold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Positive (medium with inoculum, no compound) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions for the microorganism (e.g., 24 hours at 37°C for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

The 1,2,4-triazine moiety is present in several compounds with demonstrated anticancer properties.[13][14][15] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival.[4][7][16] For instance, some triazine derivatives have been shown to inhibit c-Met kinase, a receptor tyrosine kinase often overactivated in human tumors.[7]

Quantitative Anticancer Activity of Selected 1,2,4-Triazine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazolo[1,5-a][1][3][12]triazin-5-thioxo analogues | MDA-MB-231 (Breast) | Varies | [17] |

| 1,3,4-Thiadiazoles and 1,2,4-Triazines | Ehrlich Ascites Carcinoma | Not specified for triazines | [18] |

| [11][12][13]triazolo[4,3-b][11][12][13]triazine derivatives | HepG2 (Liver) | 0.71 - 0.74 | [7] |